N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methylphenyl group at position 2. The acetamide side chain is attached to a 5-chloro-2-methoxyphenyl moiety, which confers distinct electronic and steric properties. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in antimicrobial or anti-inflammatory domains .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-14-3-5-15(6-4-14)17-12-19-22(29)26(9-10-27(19)25-17)13-21(28)24-18-11-16(23)7-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXAJZOBACKVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C24H25ClN2O4S
- Molecular Weight : 472.98 g/mol
- CAS Number : 593242-07-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a series of derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One of the most potent compounds demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range, indicating strong anticancer activity .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been documented. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The enzyme inhibition assays revealed that derivatives containing similar moieties exhibited varying degrees of AChE inhibition, with some showing IC50 values significantly lower than standard inhibitors .
Antibacterial Properties
The antibacterial activity of related compounds has also been assessed. Studies indicate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action appears to be linked to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Research Findings and Case Studies
Comparison with Similar Compounds
Structural Variations and Core Heterocycles
The table below highlights key structural differences between the target compound and its analogs:
Functional Group Impact on Properties
- Pyrazolo-pyrazine vs. Pyrazolo-pyrimidine Cores: The pyrazine ring (two nitrogen atoms in a six-membered ring) in the target compound may offer different electronic effects compared to the pyrimidine core (three nitrogen atoms) in ’s analog.
- The benzodioxol group in ’s compound introduces electron-rich aromaticity, possibly altering metabolic stability . The 5-chloro-2-methoxyphenyl acetamide group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, balancing solubility and receptor interactions .
Pharmacological Implications
- Antimicrobial Activity : Compounds with pyrazole-thiazole hybrids (e.g., ’s 8c and 8e) demonstrate significant analgesic activity, suggesting that the acetamide-pyrazole scaffold is a viable pharmacophore. The target compound’s pyrazolo-pyrazine core may similarly interact with pain or inflammation-related targets .
- Carcinogenicity Considerations: While nitro-furan acetamides () show carcinogenic risks, the absence of nitro groups in the target compound and its analogs likely reduces such hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
